molecular formula C9H10N2O5 B8558374 6-Nitroveratraldoxime

6-Nitroveratraldoxime

Cat. No.: B8558374
M. Wt: 226.19 g/mol
InChI Key: CRQFTYUZLLSSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitroveratraldehyde (CAS 20357-25-9) is a benzaldehyde derivative with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . It features a nitro (-NO₂) group at the 6-position and methoxy (-OCH₃) groups at the 4- and 5-positions on the aromatic ring. This compound is a yellow crystalline solid used in industrial, environmental, and medical research, though it is explicitly labeled for non-human applications due to unvalidated therapeutic or veterinary safety . Its structure (IUPAC name: 4,5-dimethoxy-2-nitrobenzaldehyde) and redox-active nitro group make it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H10N2O5/c1-15-8-3-6(5-10-12)7(11(13)14)4-9(8)16-2/h3-5,12H,1-2H3

InChI Key

CRQFTYUZLLSSDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NO)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Functional Groups: 6-Nitroveratraldehyde’s aldehyde group distinguishes it from phenolic (6-Nitro-2-cresol) or amine-containing (6-Nitrodopamine) analogs. This aldehyde moiety enhances its reactivity in condensation reactions, a property less prominent in nitroquinolines or nitrocatechols.
  • Molecular Weight: Higher molecular weight (211.17 g/mol) compared to 6-Nitrodopamine (198.18 g/mol) and 6-Nitroquinoline (174.16 g/mol) may influence solubility and bioavailability.
  • Nitro Group Reactivity : All compounds share redox-active nitro groups, but their positions and adjacent substituents modulate reactivity. For example, 6-Nitrodopamine’s nitro group adjacent to hydroxyls may facilitate radical formation under physiological conditions , whereas 6-Nitroveratraldehyde’s methoxy groups stabilize the aromatic ring against electrophilic attacks .

Pharmacological and Industrial Relevance

  • 6-Nitroveratraldehyde : Primarily used in material science and as a precursor for synthesizing more complex nitroaromatics. Its aldehyde group enables Schiff base formation, useful in polymer and coordination chemistry .
  • 6-Nitrodopamine: Investigated for modulating dopamine receptor activity due to structural mimicry of dopamine. Its nitro group may confer unique binding properties compared to endogenous dopamine .
  • 6-Nitro-2-cresol: Employed in agrochemical research for developing nitrophenol-based pesticides, leveraging its phenolic acidity and nitro-group-derived toxicity .

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